Structure Elucidation of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate
Structure Elucidation of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate represents such a molecule, incorporating the metabolically robust and solubility-enhancing oxetane moiety, the versatile piperidine core, and the widely used benzyl carbamate protecting group. Unambiguous structural verification of such compounds is a cornerstone of drug discovery and development, ensuring the integrity of biological data and the safety of subsequent investigations. This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of the title compound, leveraging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is detailed, presenting a self-validating workflow for researchers engaged in the synthesis and characterization of complex small molecules.
Introduction and Molecular Overview
The synthesis of novel chemical entities requires absolute certainty of the final molecular structure. In the case of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate, three distinct structural fragments are brought together through covalent linkages that cannot be assumed but must be proven. The oxetane ring, a strained four-membered ether, has gained prominence as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility.[1][2] The piperidine scaffold is a ubiquitous feature in pharmaceuticals, providing a versatile anchor for directing substituents in three-dimensional space.[3] The benzyl carbamate (Cbz or Z group) is a common protecting group for amines.[4][5]
The proposed structure and atom numbering scheme for elucidation are presented below:
IUPAC Name: Benzyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate Molecular Formula: C₁₆H₂₂N₂O₃
Caption: Proposed structure with atom numbering.
The Elucidation Workflow: A Step-by-Step Rationale
A robust structure elucidation follows a logical progression from broad compositional analysis to fine-grained connectivity mapping. Each step provides data that validates the previous and informs the next.
Caption: The overall structure elucidation workflow.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before any other technique, HRMS is employed to determine the exact mass of the molecule. This is non-negotiable as it provides the elemental composition, which acts as the ultimate check for all subsequent NMR and IR data. An incorrect molecular formula will lead to a cascade of misinterpretations.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive ion mode).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Method: Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Processing: Calculate the elemental composition from the measured exact mass of the [M+H]⁺ ion.
Data Presentation & Interpretation
| Parameter | Expected | Observed |
| Molecular Formula | C₁₆H₂₂N₂O₃ | C₁₆H₂₂N₂O₃ |
| [M+H]⁺ Exact Mass | 291.1703 | 291.1701 |
| Mass Difference (ppm) | - | < 2 ppm |
The excellent agreement between the calculated and observed mass confirms the molecular formula. Tandem MS (MS/MS) can further support the structure by revealing characteristic fragmentation patterns.[6][7] A prominent fragment would be the tropylium ion at m/z 91, resulting from the cleavage and rearrangement of the benzyl group. Another expected loss would be that of methyl isocyanate (CH₃NCO, 57 Da) from the carbamate moiety, a common fragmentation pathway for N-methylcarbamates that can be indicative for carbamates in general.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR provides a rapid and definitive confirmation of the key functional groups predicted by the molecular formula. The presence or absence of characteristic absorption bands for the carbamate N-H and C=O, as well as the oxetane C-O, provides a crucial mid-level check before proceeding to the complexities of NMR.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Data Presentation & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3320 | Medium, Sharp | N-H stretch (Carbamate) |
| 3030-3080 | Weak | Aromatic C-H stretch |
| 2850-2960 | Medium-Strong | Aliphatic C-H stretch (Piperidine, Oxetane, Benzyl CH₂) |
| ~1695 | Strong, Sharp | C=O stretch (Carbamate)[8] |
| ~1530 | Medium | N-H bend / C-N stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (Carbamate) |
| ~985 | Medium | Ring breathing/puckering mode of the strained oxetane ring[9] |
The presence of all these key bands provides strong, corroborating evidence for the proposed structure. The band near 985 cm⁻¹ is particularly diagnostic for the four-membered oxetane ring.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the definitive tool for mapping the carbon-hydrogen framework and establishing the precise connectivity of the atoms. A combination of 1D and 2D experiments is required to solve the structure completely. 1D experiments (¹H, ¹³C) provide information on the chemical environment and number of different atoms, while 2D experiments (COSY, HSQC, HMBC) reveal how they are connected.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]
-
Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
Experiments: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.
¹H and ¹³C NMR Analysis: The Fragments
The ¹H and ¹³C spectra reveal the individual building blocks of the molecule. The predicted chemical shifts are based on known values for similar structural motifs.[11][12][13]
| Atom(s) | Predicted ¹H δ (ppm), Multiplicity, Integral | Predicted ¹³C δ (ppm) | DEPT-135 |
| Benzyl Group | |||
| 1, 2, 3, 4, 5, 6 | 7.28-7.40 (m, 5H) | ~128.0 - 128.6 (CH), ~136.5 (C) | CH / N/A |
| 7 (CH₂) | ~5.12 (s, 2H) | ~67.0 | CH₂ (+) |
| Carbamate Group | |||
| 10 (NH) | ~4.9 (br s, 1H) | - | - |
| 9 (C=O) | - | ~155.8 | C (N/A) |
| Piperidine Ring | |||
| 11 (CH) | ~3.85 (m, 1H) | ~48.5 | CH (+) |
| 12, 16 (ax) | ~2.3 (m, 2H) | ~52.0 | CH₂ (+) |
| 12, 16 (eq) | ~2.9 (m, 2H) | ||
| 13, 15 (ax) | ~1.5 (m, 2H) | ~32.5 | CH₂ (+) |
| 13, 15 (eq) | ~1.9 (m, 2H) | ||
| Oxetane Ring | |||
| 17 (CH) | ~3.7 (quintet, 1H) | ~60.0 | CH (+) |
| 19, 20 (CH₂) | ~4.6-4.8 (m, 4H) | ~73.5 | CH₂ (+) |
2D NMR: Assembling the Puzzle
While 1D NMR suggests the presence of the fragments, 2D NMR provides the unambiguous connections.
A. COSY (Correlation Spectroscopy): Establishing ¹H-¹H Spin Systems
The COSY spectrum reveals proton-proton couplings, typically over 2-3 bonds.
-
Piperidine System: A clear correlation network will be observed connecting H-11 ↔ H-12/16 ↔ H-13/15.
-
Oxetane System: Correlations will be seen between H-17 and the methylene protons H-19/20.
-
Isolation: Crucially, the benzyl CH₂ protons (H-7) will show no COSY correlations to any other aliphatic protons, confirming its isolation.
B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment maps every proton to the carbon it is directly attached to, providing definitive carbon assignments.[14][15] For example, the proton signal at ~5.12 ppm will correlate to the carbon signal at ~67.0 ppm, assigning this pair as the benzylic CH₂ group (C-7). This is repeated for every C-H bond in the molecule.
C. HMBC (Heteronuclear Multiple Bond Correlation): The Key Connections
HMBC is the most powerful experiment for this elucidation, as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to connect the isolated fragments across non-protonated (quaternary) centers like the carbamate carbonyl.[16][17][18]
Caption: Key HMBC correlations confirming fragment connectivity.
Interpretation of Key HMBC Correlations:
-
Benzyl to Carbamate Linkage: A strong correlation from the benzylic protons (H-7, δ ~5.12) to the carbamate carbonyl carbon (C-9, δ ~155.8) establishes the benzyl-O-C=O bond.
-
Piperidine to Carbamate Linkage: A clear correlation from the piperidine methine proton (H-11, δ ~3.85) to the same carbamate carbonyl carbon (C-9, δ ~155.8) proves the N-C(11) bond of the carbamate.
-
Piperidine to Oxetane Linkage: The most critical connection to confirm the N-alkylation is the three-bond correlation from the piperidine protons adjacent to the nitrogen (H-12/16, δ ~2.3/2.9) to the oxetane methine carbon (C-17, δ ~60.0). A reciprocal correlation from the oxetane methine proton (H-17, δ ~3.7) to the piperidine carbons (C-12/16, δ ~52.0) provides unequivocal validation.
Conclusion
The systematic application of HRMS, FTIR, and a full suite of NMR experiments provides a self-validating pathway to the unambiguous structure elucidation of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate. HRMS confirmed the elemental composition, FTIR identified the essential functional groups, and a logical progression through 1D and 2D NMR experiments allowed for the assembly of the molecular fragments. The key HMBC correlations across the carbamate and the piperidine-oxetane linkages served as the final, definitive proof of the proposed structure. This workflow represents a robust and reliable strategy for researchers in the field of synthetic and medicinal chemistry.
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